molecular formula C16H21NO3 B1444385 2-Boc-6-Acetyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1008518-35-1

2-Boc-6-Acetyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1444385
CAS No.: 1008518-35-1
M. Wt: 275.34 g/mol
InChI Key: PIPWCIVAFZNMML-UHFFFAOYSA-N
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Description

2-Boc-6-Acetyl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and bioactive molecules. The structure of this compound includes a tetrahydroisoquinoline core with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and an acetyl group at the sixth position.

Biochemical Analysis

Biochemical Properties

2-Boc-6-Acetyl-1,2,3,4-tetrahydroisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s interactions are primarily based on its structural features, which allow it to bind to specific active sites on enzymes and proteins. These interactions can lead to either inhibition or activation of the enzymes, thereby influencing the biochemical pathways in which these enzymes are involved .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses to external stimuli. Additionally, it can alter gene expression patterns, resulting in modifications to the cellular phenotype. These effects are crucial for understanding the compound’s potential therapeutic applications .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific receptors or enzymes, leading to either inhibition or activation of these targets. This binding can result in changes in gene expression and enzyme activity, ultimately affecting cellular functions. The detailed understanding of these molecular interactions is essential for elucidating the compound’s mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities. Understanding these temporal effects is vital for designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s efficacy plateaus or decreases beyond a certain dosage. These findings are crucial for determining the optimal dosage for potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further modulate its biological activity. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity and potential therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Boc-6-Acetyl-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Boc-6-Acetyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline derivatives, alcohols, and substituted tetrahydroisoquinolines .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
2-Boc-6-Acetyl-1,2,3,4-tetrahydroisoquinoline is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential in targeting neurological disorders, including depression and anxiety. Research indicates that compounds derived from this scaffold can modulate neurotransmitter systems, which is crucial for developing effective treatments for mental health conditions .

Case Study: PPARγ Partial Agonists
A notable application involves the synthesis of derivatives that act as selective peroxisome proliferator-activated receptor gamma (PPARγ) partial agonists. For instance, a derivative exhibited potent partial agonist activity with an EC50 of 13 nM and demonstrated significant anti-diabetic effects in animal models . This highlights the therapeutic potential of 2-Boc-6-acetyl derivatives in managing insulin resistance and related metabolic disorders.

Organic Synthesis

Building Block for Complex Molecules
In organic chemistry, this compound serves as a crucial building block for synthesizing complex molecules. Its structural versatility allows chemists to modify it to create new compounds with specific biological activities. This adaptability is essential for developing novel therapeutic agents .

Table: Synthesis Pathways of Derivatives

CompoundModificationBiological Activity
20g6-TetrazolePPARγ Partial Agonist
13jE3-Carboxylic AcidPTP1B Inhibitor

Research in Neuroscience

Understanding Neurotransmitter Systems
The compound's structural properties are invaluable in neuroscience research. It is used to explore the mechanisms underlying neurotransmitter interactions and their implications for mental health treatments. Studies have demonstrated that derivatives can influence neurotransmitter receptor activity, paving the way for new therapeutic strategies .

Biochemical Assays

Evaluating Drug Efficacy
In biochemical assays, this compound is employed to assess the efficacy of new drug candidates. Its ability to interact with various biological targets allows researchers to gain insights into drug mechanisms and therapeutic potential .

Material Science

Development of Novel Materials
Beyond its pharmaceutical applications, this compound has potential uses in material science. Research indicates that it can be utilized to develop materials with enhanced solubility and stability—properties that are critical for various industrial applications .

Mechanism of Action

The mechanism of action of 2-Boc-6-Acetyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure but without the Boc and acetyl groups.

    6-Acetyl-1,2,3,4-tetrahydroisoquinoline: Similar to 2-Boc-6-Acetyl-1,2,3,4-tetrahydroisoquinoline but lacks the Boc protecting group.

    2-Boc-1,2,3,4-tetrahydroisoquinoline: Similar but without the acetyl group at the sixth position

Uniqueness: this compound is unique due to the presence of both the Boc protecting group and the acetyl group, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and pharmaceutical development .

Biological Activity

Overview

2-Boc-6-Acetyl-1,2,3,4-tetrahydroisoquinoline is a synthetic compound belonging to the tetrahydroisoquinoline class, known for its diverse biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and an acetyl group at the sixth position, which contribute to its biochemical interactions and potential therapeutic applications.

The compound is recognized for its significant role in various biochemical reactions. It interacts with multiple enzymes and proteins, influencing pathways that are pivotal in cellular processes. The structural characteristics of this compound allow it to bind to specific active sites on enzymes and proteins, leading to either inhibition or activation of these targets.

Cellular Effects

Research indicates that this compound modulates cell signaling pathways and gene expression. It has been shown to affect cellular metabolism and alter the cellular phenotype by influencing responses to external stimuli. These effects are critical for understanding its potential therapeutic applications in treating diseases such as cancer and neurological disorders.

The molecular mechanism of action involves binding interactions with specific receptors or enzymes. The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. Such interactions can lead to significant changes in gene expression and enzyme activity, ultimately affecting cellular functions .

Antimicrobial and Anticancer Properties

Various studies have highlighted the antimicrobial and anticancer properties of tetrahydroisoquinoline derivatives. For instance, research on THIQ analogs has shown promising results against various infective pathogens and neurodegenerative disorders . The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance biological activity.

Table 1: Biological Activities of this compound

Activity TypeEffectivenessReference
AntimicrobialModerate
AnticancerSignificant
NeuroprotectivePotential

Case Studies

In vitro assays have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. For example, studies showed that treatment with this compound resulted in increased apoptosis in glioma cells through both extrinsic and intrinsic pathways .

In another study focusing on opioid receptors, compounds with similar structures were evaluated for their binding affinities and efficacy in analgesic models. The results indicated that modifications at the 6-position significantly influenced the potency of these compounds as analgesics .

Temporal Effects in Laboratory Settings

The stability of this compound under various conditions is crucial for its long-term biological effects. Studies indicate that while the compound remains stable over time under controlled conditions, degradation can lead to by-products with different biological activities. Understanding these temporal effects is essential for experimental design and interpretation of results .

Properties

IUPAC Name

tert-butyl 6-acetyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-11(18)12-5-6-14-10-17(8-7-13(14)9-12)15(19)20-16(2,3)4/h5-6,9H,7-8,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPWCIVAFZNMML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(CN(CC2)C(=O)OC(C)(C)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40731220
Record name tert-Butyl 6-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008518-35-1
Record name tert-Butyl 6-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 2.30 g (7.18 mmol) 6-(methoxy-methyl-carbamoyl)-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester (preparation 29a) in 50 mL THF is added under an argon atmosphere at 0° C. 7.18 mL (21.5 mmol; 3 M solution in diethylether) methylmagnesium bromide. The reaction mixture is stirred 1.5 h at −5° C. and is then transferred into a saturated aqueous ammonium chloride solution. The aqueous phase is extracted three times with tert-butylmethylether, dried over MgSO4, filtered and the solvent is evaporated. The residue is purified by silica gel column chromatography with PE/EtOAc (8:2) as eluent.
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.18 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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